

An In-depth Technical Guide to 1-Ethylpiperidin-3-one Hydrochloride

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Compound of Interest

Compound Name: 1-Ethylpiperidin-3-one hydrochloride

Cat. No.: B1339733

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **1-Ethylpiperidin-3-one hydrochloride**. The information is intended for an audience with a background in chemistry and pharmacology, particularly those involved in drug discovery and development.

Chemical and Physical Properties

1-Ethylpiperidin-3-one hydrochloride is a piperidine derivative that serves as a valuable intermediate in organic synthesis.^{[1][2]} Its core structure consists of a six-membered piperidine ring with an ethyl group attached to the nitrogen atom and a ketone functional group at the 3-position. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

General Properties

A summary of the key chemical and physical properties of **1-Ethylpiperidin-3-one hydrochloride** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ ClNO	[3]
Molecular Weight	163.65 g/mol	[1]
CAS Number	41361-28-8	[1]
Appearance	Off-white to light brown solid	[2]
Melting Point	178-180 °C	[2]
Solubility	Slightly soluble in DMSO and methanol; sparingly soluble in water.	[2]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **1-Ethylpiperidin-3-one hydrochloride**. While specific spectra for this compound are not readily available in the public domain, standard analytical techniques would be employed for its characterization.

Table 2: Expected Analytical Data

Technique	Expected Observations
¹ H NMR	Signals corresponding to the ethyl group protons, and protons of the piperidine ring. The chemical shifts would be influenced by the ketone and the protonated amine.
¹³ C NMR	Resonances for the carbonyl carbon, the carbons of the ethyl group, and the four distinct carbons of the piperidine ring.
Mass Spectrometry	The mass spectrum would show the molecular ion peak corresponding to the free base (C ₇ H ₁₃ NO) and fragmentation patterns characteristic of the piperidine ring structure.
FTIR	Characteristic absorption bands for the C=O stretch of the ketone, C-N stretching of the amine, and N-H stretching of the hydrochloride salt.

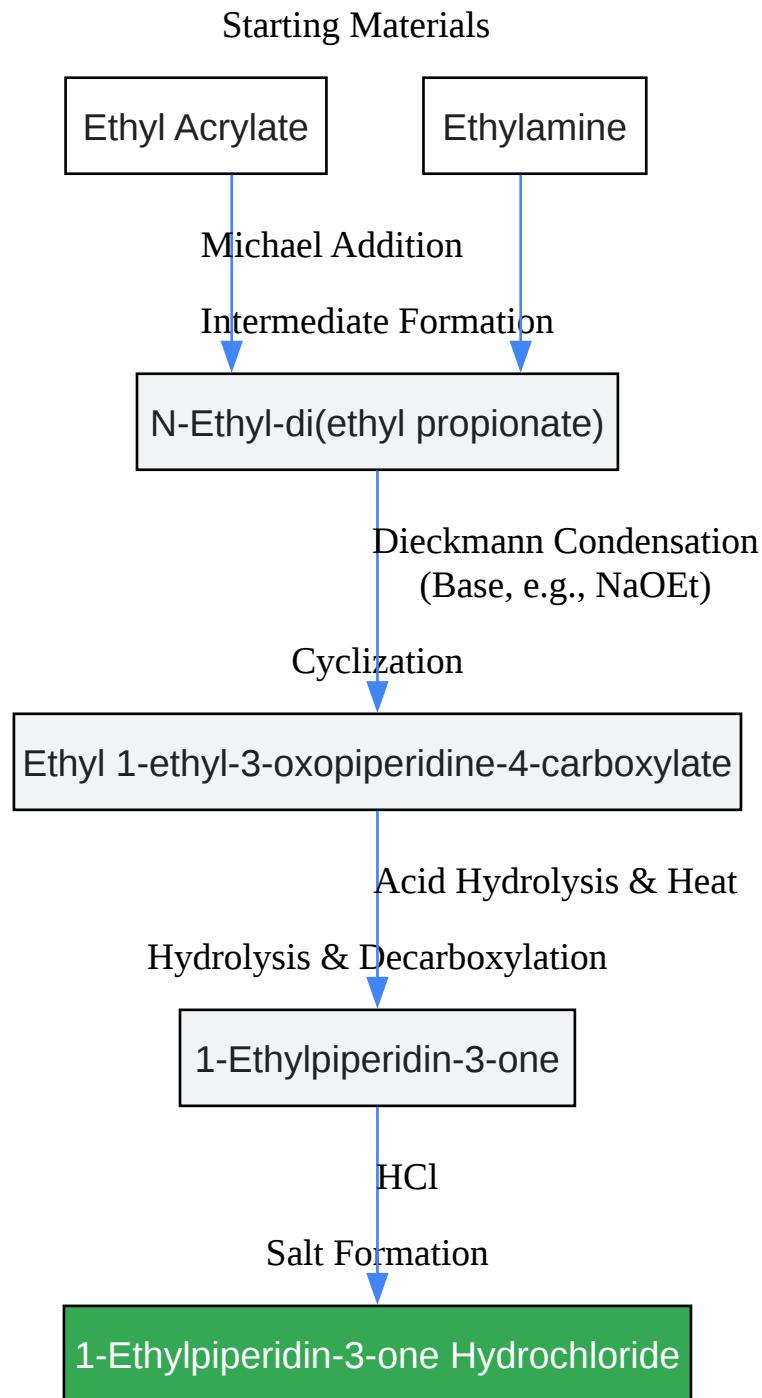
Synthesis and Purification

A detailed experimental protocol for the synthesis of **1-Ethylpiperidin-3-one hydrochloride** is not explicitly described in publicly available literature. However, based on the synthesis of analogous compounds such as 1-benzyl-3-piperidone hydrochloride, a plausible synthetic route involves a Dieckmann condensation.^{[4][5][6]}

Proposed Synthetic Pathway

The synthesis can be envisioned to start from N-ethyl-di(ethyl acetate), which undergoes an intramolecular Dieckmann condensation to form the cyclic β -keto ester. Subsequent hydrolysis and decarboxylation would yield 1-ethylpiperidin-3-one, which is then converted to its hydrochloride salt.

DOT Script for Proposed Synthesis of **1-Ethylpiperidin-3-one Hydrochloride**

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Caption: Proposed synthetic workflow for **1-Ethylpiperidin-3-one hydrochloride**.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Ethyl-di(ethyl propionate)

- In a round-bottom flask, ethylamine is reacted with two equivalents of ethyl acrylate via a Michael addition reaction.
- The reaction is typically carried out in a suitable solvent like ethanol at room temperature.
- The product is isolated by removing the solvent under reduced pressure.

Step 2: Dieckmann Condensation

- The N-Ethyl-di(ethyl propionate) is dissolved in an anhydrous, non-polar solvent such as toluene.
- A strong base, for instance, sodium ethoxide, is added portion-wise to the solution at an elevated temperature.
- The reaction mixture is refluxed to drive the intramolecular condensation to completion, forming ethyl 1-ethyl-3-oxopiperidine-4-carboxylate.

Step 3: Hydrolysis and Decarboxylation

- The cyclic β -keto ester from the previous step is subjected to acidic hydrolysis using an aqueous acid solution (e.g., hydrochloric acid).
- The mixture is heated to facilitate both the hydrolysis of the ester and the decarboxylation of the resulting β -keto acid.
- This step yields 1-Ethylpiperidin-3-one.

Step 4: Salt Formation and Purification

- The crude 1-Ethylpiperidin-3-one is dissolved in a suitable organic solvent like diethyl ether or ethyl acetate.
- A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl) is added dropwise with stirring.

- **1-Ethylpiperidin-3-one hydrochloride** precipitates out of the solution as a solid.
- The solid product is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.

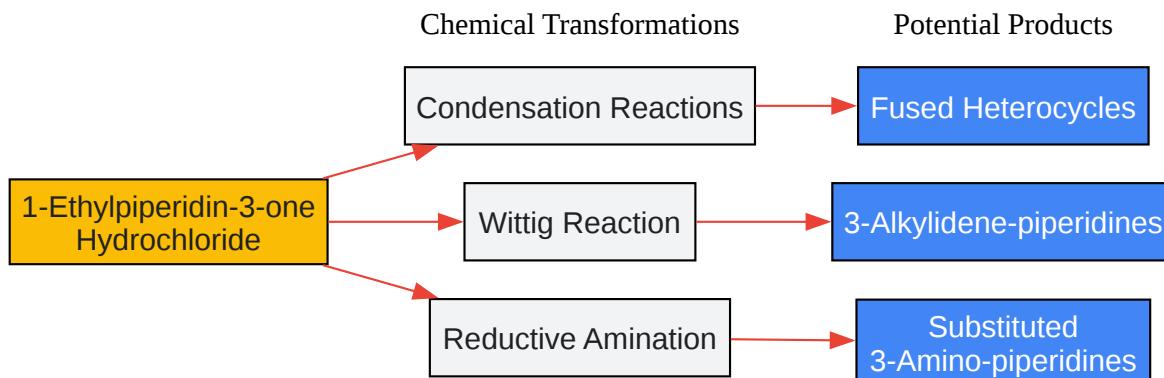
Biological Activity and Applications

Direct studies on the biological activity of **1-Ethylpiperidin-3-one hydrochloride** are limited in publicly accessible scientific literature. Its primary role appears to be as a chemical intermediate in the synthesis of more complex molecules.^{[1][2]} Piperidine derivatives, in general, are a significant class of compounds in medicinal chemistry, known to interact with a variety of biological targets.

Potential as a Synthetic Intermediate

The chemical structure of **1-Ethylpiperidin-3-one hydrochloride**, featuring a reactive ketone and a secondary amine (in its free base form), makes it a versatile building block for the synthesis of various heterocyclic compounds. It can be a precursor for the synthesis of substituted piperidines, which are scaffolds found in many biologically active molecules.

DOT Script for Potential Synthetic Applications



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Caption: Logical workflow of potential synthetic transformations.

Speculative Pharmacological Relevance

While no specific pharmacological data for **1-Ethylpiperidin-3-one hydrochloride** is available, the piperidine scaffold is a common feature in many centrally acting drugs. For instance, various piperidine derivatives have been shown to interact with opioid, dopamine, and serotonin receptors. It is plausible that derivatives synthesized from **1-Ethylpiperidin-3-one hydrochloride** could be explored for their potential activity on these or other neurological targets.

Safety and Handling

1-Ethylpiperidin-3-one hydrochloride is classified as an irritant.^[3]

Table 3: GHS Hazard Information

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

1-Ethylpiperidin-3-one hydrochloride is a valuable chemical intermediate with potential applications in the synthesis of novel pharmacologically active compounds. While its own biological profile is not well-documented, its chemical reactivity makes it a useful starting material for the creation of diverse molecular structures. Further research into the synthetic utility and potential biological activities of its derivatives is warranted. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its irritant nature.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Ethylpiperidin-3-one Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339733#1-ethylpiperidin-3-one-hydrochloride-chemical-properties>

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